5-Bromo-3-isopropoxybenzofuran-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5-position, an isopropoxy group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 5-position of the benzofuran ring.
Isopropoxylation: Introduction of an isopropoxy group at the 3-position.
Carboxylation: Introduction of a carboxylic acid group at the 2-position.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining environmental and safety standards. The process may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isopropoxy group may yield a corresponding ketone, while substitution reactions may introduce different functional groups at the bromine or carboxylic acid positions .
Scientific Research Applications
5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tumor and anti-viral drugs.
Biological Studies: Investigated for its biological activities, such as antibacterial and antioxidant properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid include other benzofuran derivatives with different substituents, such as:
- 5-Bromo-2-chlorobenzofuran
- 3-Isopropoxybenzofuran
- 2-Carboxybenzofuran
Uniqueness
The uniqueness of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11BrO4 |
---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
5-bromo-3-propan-2-yloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11BrO4/c1-6(2)16-10-8-5-7(13)3-4-9(8)17-11(10)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
WHXRSEWMGNUGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.